molecular formula C9H6Br2S B1442733 4-Bromo-2-(bromomethyl)benzo[b]thiophene CAS No. 1312118-04-9

4-Bromo-2-(bromomethyl)benzo[b]thiophene

Cat. No. B1442733
CAS RN: 1312118-04-9
M. Wt: 306.02 g/mol
InChI Key: FBRWFPLYWOOCEY-UHFFFAOYSA-N
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Description

“4-Bromo-2-(bromomethyl)benzo[b]thiophene” is a chemical compound with the molecular formula CHBrS . It is a derivative of benzo[b]thiophene, which is an aromatic organic compound with a molecular formula C8H6S .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(bromomethyl)benzo[b]thiophene” is derived from the structure of benzo[b]thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Scientific Research Applications

Organic Semiconductors

4-Bromo-2-(bromomethyl)benzo[b]thiophene: is utilized in the development of organic semiconductors . These materials are essential for creating flexible electronic devices. The thiophene derivatives serve as the building blocks for organic field-effect transistors (OFETs), which are pivotal in the advancement of flexible displays and sensors.

Pharmaceutical Research

This compound plays a significant role in medicinal chemistry. Thiophene derivatives, including 4-Bromo-2-(bromomethyl)benzo[b]thiophene , exhibit a range of pharmacological properties. They are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The versatility of thiophene compounds allows for the synthesis of novel drugs with improved efficacy and reduced side effects.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors . 4-Bromo-2-(bromomethyl)benzo[b]thiophene can be incorporated into coatings or additives to protect metals from corrosion, thereby extending the life of metal components in harsh environments.

Organic Light-Emitting Diodes (OLEDs)

The thiophene ring system is integral in the fabrication of OLEDs . These diodes are used in a variety of display and lighting applications due to their high efficiency and brightness. The brominated thiophene compounds can be used to synthesize complex molecules that emit light in the desired wavelength.

Antithrombolytic Agents

Recent research has shown that derivatives of 4-Bromo-2-(bromomethyl)benzo[b]thiophene have been synthesized and screened for their antithrombolytic activity . This application is crucial in the development of treatments for cardiovascular diseases, where preventing the formation of blood clots is vital.

Dielectric Materials

The compound has been used to form novel potential dielectric materials for organic thin film transistors . These materials are important for the miniaturization of electronic components and are used in various high-performance electronic devices.

properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2S/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRWFPLYWOOCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)CBr)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264410
Record name Benzo[b]thiophene, 4-bromo-2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1312118-04-9
Record name Benzo[b]thiophene, 4-bromo-2-(bromomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312118-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene, 4-bromo-2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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